(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.6g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of AK-968/41025071 is the mammalian target of rapamycin (mTOR) . mTOR is a crucial component of the PI3K/Akt/mTOR signaling pathway, which plays a significant role in regulating cellular metabolism, proliferation, and apoptosis .
Mode of Action
AK-968/41025071 acts as an inhibitor of mTOR . It binds to the mTOR kinase, leading to a decrease in its activity . The inhibition rate of this compound on mTOR kinase is reported to be 70.62% .
Biochemical Pathways
The compound primarily affects the PI3K/Akt/mTOR signaling pathway . By inhibiting mTOR, AK-968/41025071 disrupts this pathway, leading to altered cellular metabolism, reduced cell proliferation, and increased apoptosis .
Result of Action
AK-968/41025071 has demonstrated significant anti-tumor activity. It markedly inhibited the proliferation of MCF-7 cells (a breast cancer cell line) in a dose- and time-dependent manner . The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, was found to be 7.49 ± 0.87 μM .
Properties
IUPAC Name |
methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-7-28-15(3)17(13-25-28)12-19-22(30)29-21(16-8-10-18(11-9-16)27(4)5)20(23(31)32-6)14(2)26-24(29)33-19/h8-13,21H,7H2,1-6H3/b19-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAINIOHSZRPACM-XDHOZWIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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